4-Methoxy-6-pentyl-2H-pyran-2-one
Overview
Description
4-Methoxy-6-pentyl-2H-pyran-2-one is a naturally occurring compound found in certain fungi. It is known for its distinctive aroma and has been studied for its various biological activities. The compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-6-pentyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with 4-methoxy-2H-pyran-2-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of specific fungal strains. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extract is then subjected to further purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyranones depending on the reagents used.
Scientific Research Applications
4-Methoxy-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a model compound in studies of pyranone chemistry and synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with other enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-2H-pyran-2-one
- 6-Pentyl-2H-pyran-2-one
Uniqueness
4-Methoxy-6-pentyl-2H-pyran-2-one is unique due to its specific pentyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of aroma and biological activity, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-methoxy-6-pentylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-9-7-10(13-2)8-11(12)14-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGCRHXJDXQXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551548 | |
Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109746-09-0 | |
Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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